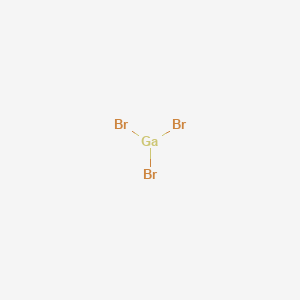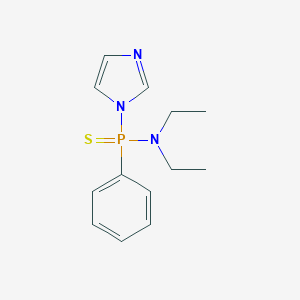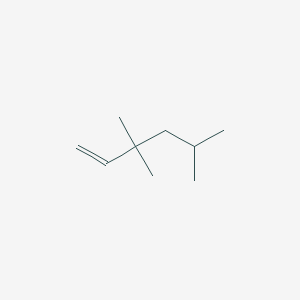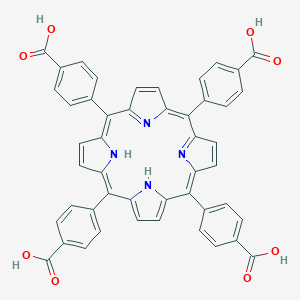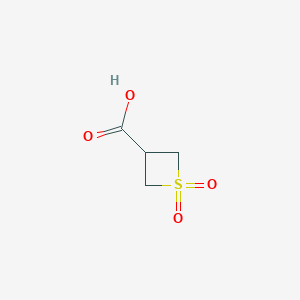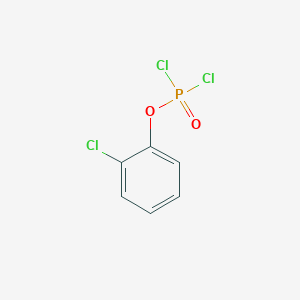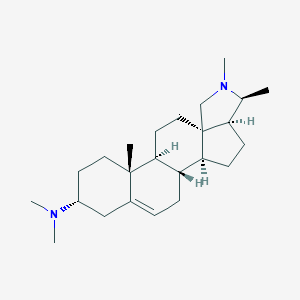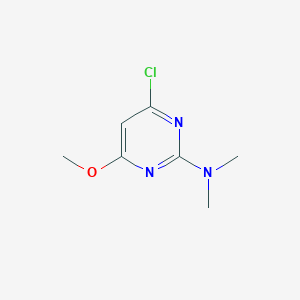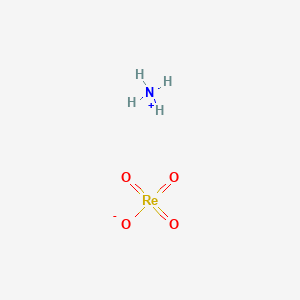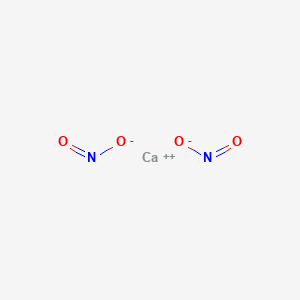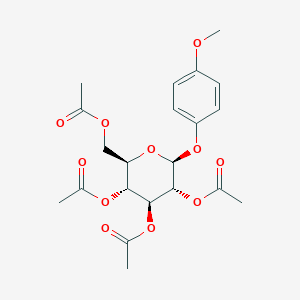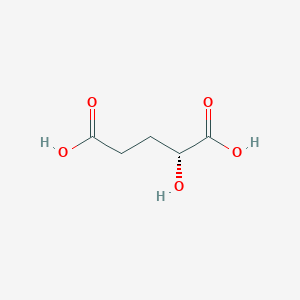
Dilanthanum dioxide sulphide
説明
Dilanthanum dioxide sulphide, also known as lanthanum oxysulfide, is an inorganic compound with the chemical formula La₂O₂S. It is a rare-earth compound that exhibits unique properties, making it valuable in various scientific and industrial applications. This compound is known for its luminescent properties and is often used in phosphor materials .
準備方法
Synthetic Routes and Reaction Conditions: Dilanthanum dioxide sulphide can be synthesized through several methods. One common method involves the calcination of lanthanum sulfate in an oxygen atmosphere at high temperatures (around 750°C). The reaction is as follows:
La2(SO4)3+O2→La2O3⋅SO3+2SO3
The resulting product is then reduced with hydrogen to form this compound:
La2O3⋅SO3+4H2→La2O2S+4H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chemical vapor deposition (CVD) techniques. This method allows for the controlled deposition of the compound on various substrates, enhancing its purity and uniformity .
化学反応の分析
Types of Reactions: Dilanthanum dioxide sulphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When exposed to oxygen at elevated temperatures, this compound can oxidize to form lanthanum oxide and sulfur dioxide.
Reduction: Hydrogen gas is commonly used to reduce lanthanum sulfate to this compound.
Substitution: This compound can react with halogens to form lanthanum halides and sulfur oxides.
Major Products:
Oxidation: Lanthanum oxide (La₂O₃) and sulfur dioxide (SO₂).
Reduction: this compound (La₂O₂S).
Substitution: Lanthanum halides (e.g., LaCl₃) and sulfur oxides
科学的研究の応用
Dilanthanum dioxide sulphide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrodesulfurization and hydrogenation processes.
Biology: Its luminescent properties make it useful in bioimaging and as a marker in biological assays.
Medicine: Research is ongoing into its potential use in medical imaging and as a component in certain therapeutic agents.
Industry: It is used in the production of phosphors for display screens, lasers, and other optical devices .
作用機序
The mechanism by which dilanthanum dioxide sulphide exerts its effects is primarily through its interaction with light and other electromagnetic radiation. Its luminescent properties are due to the excitation of electrons within the compound, which then release energy in the form of light when they return to their ground state. This makes it an effective material for use in phosphors and other light-emitting applications .
類似化合物との比較
Lanthanum oxide (La₂O₃): Similar in composition but lacks the sulfur component, making it less effective in certain luminescent applications.
Lanthanum sulfide (La₂S₃): Contains more sulfur but does not have the same luminescent properties as dilanthanum dioxide sulphide.
Gadolinium oxysulfide (Gd₂O₂S): Another rare-earth oxysulfide with similar luminescent properties but different applications in medical imaging and radiation detection.
Uniqueness: this compound is unique due to its combination of luminescent properties and chemical stability. Its ability to emit light efficiently makes it particularly valuable in the production of phosphors and other optical materials .
特性
IUPAC Name |
lanthanum(3+);oxygen(2-);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4La.3O.3S/q4*+3;6*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGWHJLITFCWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[La+3].[La+3].[La+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910022 | |
| Record name | Lanthanum oxide sulfide (4/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12031-43-5, 106496-69-9 | |
| Record name | Lanthanum oxide sulfide (La2O2S) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum oxide sulfide (4/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilanthanum dioxide sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


